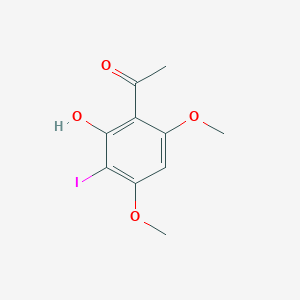
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, iodolactone, and is widely used in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone reduces inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties. This compound is also relatively easy to synthesize and is readily available. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other molecules in the body. Finally, further research is needed to fully understand the potential toxicity and side effects of this compound.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 3,4,6-trimethoxybenzaldehyde and iodine in the presence of a base. This reaction results in the formation of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone |
|---|---|
Fórmula molecular |
C10H11IO4 |
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11IO4/c1-5(12)8-6(14-2)4-7(15-3)9(11)10(8)13/h4,13H,1-3H3 |
Clave InChI |
KYCCCHDGSOOVLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)I)O |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1OC)OC)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)


![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)


![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
